molecular formula C9H15N3 B1530654 4-(1-methyl-1H-pyrazol-3-yl)piperidine CAS No. 1211527-48-8

4-(1-methyl-1H-pyrazol-3-yl)piperidine

Cat. No.: B1530654
CAS No.: 1211527-48-8
M. Wt: 165.24 g/mol
InChI Key: QMYGARJAUIIOAT-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-pyrazol-3-yl)piperidine is a chemical compound characterized by its molecular structure, which includes a piperidine ring attached to a 1-methyl-1H-pyrazol-3-yl group

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(1-methyl-1H-pyrazol-3-yl)piperidine . These factors can include pH, temperature, presence of other compounds, and more. Understanding these influences is crucial for optimizing the use of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-methyl-1H-pyrazol-3-yl)piperidine typically involves the reaction of piperidine with 1-methyl-1H-pyrazole-3-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride, and the reaction mixture is stirred at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve larger-scale reductive amination reactions, often using continuous flow reactors to enhance efficiency and control reaction parameters. The choice of solvent, temperature, and pressure are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Methyl-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

  • Reduction: Reduction reactions can be employed to reduce any functional groups present in the compound.

  • Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) oxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

  • Substitution: Nucleophiles such as alkyl halides, amines, and alcohols are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Hydroxylated derivatives, ketones, and carboxylic acids.

  • Reduction Products: Reduced amines and alcohols.

  • Substitution Products: Alkylated, acylated, or amino derivatives of the piperidine ring.

Scientific Research Applications

4-(1-Methyl-1H-pyrazol-3-yl)piperidine has found applications in various scientific research areas:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors.

  • Medicine: It has potential therapeutic applications, including the design of drugs targeting specific diseases.

  • Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Comparison with Similar Compounds

4-(1-Methyl-1H-pyrazol-3-yl)piperidine is structurally similar to other piperidine derivatives, such as 4-(1-methyl-1H-pyrazol-4-yl)piperidine and 4-(1H-pyrazol-3-yl)piperidine. These compounds share the piperidine ring but differ in the substitution pattern on the pyrazole ring. The uniqueness of this compound lies in its specific substitution at the 1-position of the pyrazole ring, which can influence its reactivity and biological activity.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new therapeutic agents

Properties

IUPAC Name

4-(1-methylpyrazol-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-12-7-4-9(11-12)8-2-5-10-6-3-8/h4,7-8,10H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYGARJAUIIOAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211527-48-8
Record name 4-(1-methyl-1H-pyrazol-3-yl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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